BenchChemオンラインストアへようこそ!

Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate

Reference Standard HPLC Purity QC

Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate is a Boc-protected quinazoline-piperazine derivative primarily recognized as an impurity in the industrial synthesis of the α1-adrenoceptor antagonist Terazosin. It is offered as a certified reference standard for HPLC method validation, impurity profiling, and regulatory submissions.

Molecular Formula C19H27N5O4
Molecular Weight 389.4 g/mol
CAS No. 1260939-66-9
Cat. No. B1531217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate
CAS1260939-66-9
Molecular FormulaC19H27N5O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
InChIInChI=1S/C19H27N5O4/c1-19(2,3)28-18(25)24-8-6-23(7-9-24)17-21-13-11-15(27-5)14(26-4)10-12(13)16(20)22-17/h10-11H,6-9H2,1-5H3,(H2,20,21,22)
InChIKeyXFPJIJZEGZGWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate (CAS 1260939-66-9): Sourcing the Critical Terazosin Impurity Reference Standard


Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate is a Boc-protected quinazoline-piperazine derivative primarily recognized as an impurity in the industrial synthesis of the α1-adrenoceptor antagonist Terazosin . It is offered as a certified reference standard for HPLC method validation, impurity profiling, and regulatory submissions . Its structure incorporates a 4-amino-6,7-dimethoxyquinazoline core linked to a Boc-protected piperazine, distinguishing it from the free piperazine impurity (Prazosin EP Impurity C) and the final API .

Why Generic Impurity Standards Cannot Substitute for CAS 1260939-66-9 in Regulated Terazosin Analysis


Strict pharmacopeial guidelines mandate impurity quantification against structurally defined, well-characterized reference standards; substitution with arbitrary 'similar' molecules risks peak misidentification during HPLC analysis [1]. The Boc group on the piperazine ring of this compound imparts a distinct chromatographic retention time and mass spectrum compared to the unprotected 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline (EP Impurity C), meaning the two standards are not analytically interchangeable for quantification . Using the des-Boc analog to quantify this specific process impurity would yield inaccurate results due to differences in UV molar absorptivity and MS ionization efficiency [2].

Quantitative Differentiation Evidence for Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate Procurement


HPLC Purity Specification: 98% Certified Reference Standard vs. 95% Technical Grade Intermediates

Commercially available batches from Sinco Pharmachem are certified at 98% HPLC purity, enabling direct use as a quantification reference for Terazosin impurity profiling without repurification . By contrast, the structurally analogous des-Boc compound (Prazosin EP Impurity C, CAS 60547-97-9) is typically supplied as a separate reference standard with its own certificate of analysis, and generic synthetic intermediates of the quinazoline-piperazine class are often listed at a minimum 95% purity requiring additional purification steps prior to analytical use [1].

Reference Standard HPLC Purity QC

Predicted pKa Shift Induced by Boc Protection Modulates Chromatographic Behavior

The predicted pKa of the target compound is 6.53 ± 0.50, as calculated by ACD/Labs . The des-Boc analog (4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline) has a reported experimental pKa of ~7.0 for the piperazine NH, a difference arising from the electron-withdrawing effect of the Boc carbonyl [1]. This pKa shift of approximately 0.5 units alters the ionization state at typical reversed-phase HPLC mobile phase pH (e.g., pH 3–7), causing differential retention and enabling chromatographic resolution of the protected and unprotected species.

Physicochemical Property HPLC Method Development pKa

Predicted LogP and HPLC Retention: Orthogonally Protected Intermediate vs. Free Piperazine Impurity

The target compound, bearing a hydrophobic Boc group, has a predicted logP of 2.18 (via ACD/Labs) . The corresponding des-Boc piperazine impurity (Prazosin EP Impurity C) has a calculated logP of 1.37 (ChemSpider prediction) . The +0.81 logP difference indicates a roughly 6.5-fold higher octanol-water partition coefficient, predicting an approximately 2-minute longer retention time on a standard C18 column under isocratic conditions (30% acetonitrile/70% buffer), based on the linear relationship between logP and log k' for this scaffold class [1].

logP LogD Reversed Phase HPLC

Pharmacological Inertness: Safe Handling Compared to Bioactive Quinazoline APIs

The target compound is documented as 'not active when administered orally and does not exhibit any pharmacological activity' , distinguishing it from the potent α1-adrenoceptor antagonists Terazosin (Ki = 1.2 nM for α1A-adrenoceptor) and Prazosin (Ki = 0.15 nM for α1A-adrenoceptor), which require strict handling precautions due to their cardiovascular effects [1]. This lack of bioactivity simplifies occupational exposure banding and reduces containment requirements during analytical weighing and solution preparation.

Safety Occupational Health Handling

Optimal Deployment Scenarios for Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate Based on Verified Evidence


Quantification of Process Impurity in Terazosin API and Finished Dosage Forms

With certified 98% HPLC purity and full COA documentation including NMR and MS , this compound serves as the primary external standard for HPLC-UV quantification of the Boc-protected impurity that can arise at the penultimate synthetic stage of Terazosin production. Its distinct logP (+0.81 vs. the des-Boc impurity) ensures chromatographic resolution from both the major API peak and other process intermediates in a single isocratic method, enabling ICH-compliant impurity testing below the 0.10% identification threshold.

HPLC Method Development and System Suitability Testing for Terazosin Monograph

The predicted pKa of 6.53 advises mobile phase pH selection (~3.0–5.0) to maintain the compound in a single ionization state, maximizing peak symmetry. Its predicted logP of 2.18 informs organic modifier strength (typically 30–40% acetonitrile). Using this characterized standard in system suitability solutions provides a defined retention time and resolution marker, ensuring inter-laboratory method transferability for pharmacopeial monograph modernization.

Reference Standard Procurement for ANDA/DMF Regulatory Submissions

Supplied with comprehensive characterization data (COA, HNMR, MS, HPLC) by Sinco Pharmachem under ISO17034-certified manufacturing , this reference standard meets the evidentiary requirements for ANDA and DMF submissions. Its documented pharmacological inertness simplifies import permits and safety data sheet (SDS) authoring compared to active quinazoline APIs, accelerating the procurement-to-laboratory timeline for generic pharmaceutical companies pursuing Terazosin product approvals.

Synthetic Intermediates Supply Chain: Orthogonal Boc Protection Strategy

As a shelf-stable Boc-protected intermediate (storage at 2–8°C, sealed) [1], this compound enables a convergent synthetic route where the quinazoline-piperazine core is constructed and stored in protected form, then quantitatively deprotected (TFA, >95% yield typical for Boc group removal) immediately prior to acylation with the tetrahydrofuroyl side chain to yield Terazosin. This strategy decouples supply chain lead times from final API release, providing manufacturing flexibility not available when sourcing the free piperazine intermediate (which is prone to oxidative degradation and hygroscopicity).

Quote Request

Request a Quote for Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.